molecular formula C13H24N2O2 B2984532 N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide CAS No. 1396878-98-0

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide

Cat. No. B2984532
CAS RN: 1396878-98-0
M. Wt: 240.347
InChI Key: TXNNEASJPULOPT-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide, also known as DIBOMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enzymatic Synthesis

One study highlights the enzymatic and reaction engineering in biocatalysis for the synthesis of chiral amines, which are critical components in several agrochemical products. The researchers developed a high-productivity biocatalytic process, demonstrating the integration of various scientific disciplines to overcome kinetic, stability, and thermodynamic challenges in production (Matcham et al., 1999).

Pharmacological Research

Another study focuses on amidantel, a potent anthelmintic from a new chemical class, showcasing the discovery and efficacy testing of novel compounds with potential therapeutic applications (Wollweber et al., 1979).

Molecular Diversity in Synthesis

Research into the three-component reactions of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates reveals interesting molecular diversity. This study demonstrates the potential for creating a variety of polysubstituted compounds, which could have various applications in materials science and drug development (Sun et al., 2013).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of paracetamol with the UV/H2O2 system was investigated, revealing insights into the degradation pathways and formation of nitrogenous breakdown products. This research contributes to understanding the environmental impact and degradation processes of pharmaceutical compounds (Vogna et al., 2002).

Receptor Interaction Profiles

A study on the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) compared with their 2,5-dimethoxy-phenethylamine analogs and LSD provides valuable information on the pharmacological properties of new psychoactive substances, contributing to the field of neuropharmacology (Rickli et al., 2015).

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(2)15(12(3)4)9-7-6-8-14-13(16)10-17-5/h11-12H,8-10H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNNEASJPULOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)COC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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